2-(Pyrimidin-2-yl)pyrimidin-5-amine
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Overview
Description
2-(Pyrimidin-2-yl)pyrimidin-5-amine is a heterocyclic compound that features two pyrimidine rings connected by an amine group. Pyrimidine derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
The primary target of 2-(Pyrimidin-2-yl)pyrimidin-5-amine is protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound and its derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . By inhibiting these enzymes, the compound can control cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways . Protein kinases are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can disrupt these pathways and their downstream effects .
Pharmacokinetics
These properties impact the bioavailability of the compound, influencing how effectively it can exert its effects within the body .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein kinases, leading to the control of cell growth, differentiation, migration, and metabolism . This can result in the prevention of cancer cell proliferation .
Biochemical Analysis
Biochemical Properties
2-(Pyrimidin-2-yl)pyrimidin-5-amine has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been reported to inhibit the activity of PLK4, a serine/threonine protein kinase that is a master regulator of centriole duplication . This interaction is significant for maintaining genome integrity .
Cellular Effects
At the cellular level, this compound has been observed to have antiproliferative activity against breast cancer cells . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been shown to potently inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. It has been reported to exhibit good plasma stability (t1/2 > 289.1 min), liver microsomal stability (t1/2 > 145 min), and low risk of drug-drug interactions .
Preparation Methods
The synthesis of 2-(Pyrimidin-2-yl)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives under specific conditions. One common method includes the use of amidines and saturated ketones under copper catalysis . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
2-(Pyrimidin-2-yl)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Pyrimidin-2-yl)pyrimidin-5-amine has several scientific research applications:
Comparison with Similar Compounds
2-(Pyrimidin-2-yl)pyrimidin-5-amine can be compared with other pyrimidine derivatives such as:
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activities.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Pyrimidino[4,5-d][1,3]oxazine: Known for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-pyrimidin-2-ylpyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGFJQNEASPCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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